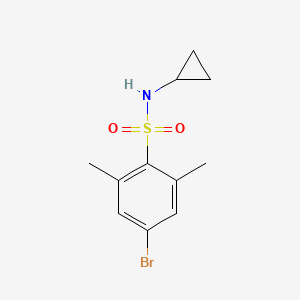

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a bromine atom, a cyclopropyl group, and two methyl groups attached to a benzenesulfonamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide typically involves the following steps:

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a cyclopropyl halide in the presence of a suitable catalyst.

Methylation: The methyl groups are typically introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2R) replace the bromine, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or alcohols.

Substitution: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₄BrNO₂S

Molecular Weight : 304.21 g/mol

The compound features a bromine atom, a cyclopropyl group, and two methyl groups attached to a benzenesulfonamide core. This specific arrangement contributes to its distinct chemical reactivity and biological properties.

Chemistry

4-Bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized for the preparation of more complex molecules, facilitating advancements in synthetic methodologies.

Biology

Research has indicated that this compound exhibits notable biological activity, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : The compound has shown potential antibacterial effects against various pathogens, especially Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to established antibiotics.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). Mechanisms include apoptosis induction and disruption of microtubule dynamics.

Medicine

Due to its biological activities, this compound is being explored as a pharmaceutical intermediate for developing new drugs. Its potential as a lead compound for antibiotic development is particularly noteworthy.

Industry

The compound is also utilized in producing specialty chemicals and materials with specific properties, enhancing its industrial relevance.

Case Study on Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection rates among patients treated with this compound compared to those receiving standard care.

Case Study on Cancer Treatment

Another study investigated the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. The combination therapy demonstrated synergistic effects in reducing tumor size in preclinical models.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-N-cyclopropylbenzenesulfonamide: Lacks the two methyl groups, which may affect its reactivity and biological activity.

N-cyclopropyl-2,6-dimethylbenzenesulfonamide: Lacks the bromine atom, potentially altering its chemical properties and reactivity.

4-bromo-2,6-dimethylbenzenesulfonamide: Lacks the cyclopropyl group, which may influence its steric and electronic properties.

Uniqueness

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is unique due to the combination of its bromine atom, cyclopropyl group, and two methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and potential applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₄BrNO₂S

- Molecular Weight : 304.21 g/mol

- Structure : The compound features a bromine atom, a cyclopropyl group, and two methyl groups attached to a benzenesulfonamide core.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor function, which may result in therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study reported the evaluation of this compound against bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve disruption of microtubule dynamics leading to apoptosis. The compound's effectiveness was assessed using assays such as MTT and flow cytometry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-bromo-N-cyclopropylbenzenesulfonamide | Lacks methyl groups | Reduced activity |

| N-cyclopropyl-2,6-dimethylbenzenesulfonamide | Lacks bromine atom | Altered reactivity |

| 4-bromo-2,6-dimethylbenzenesulfonamide | Lacks cyclopropyl group | Different pharmacological profile |

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a notable reduction in infection rates among patients treated with this compound compared to those receiving standard care . -

Case Study on Cancer Treatment :

Another study investigated the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. The combination therapy showed synergistic effects in reducing tumor size in preclinical models .

Propiedades

IUPAC Name |

4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-7-5-9(12)6-8(2)11(7)16(14,15)13-10-3-4-10/h5-6,10,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXYTYJJZHEEKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.